molecular formula C12H17BrO B13633729 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene

1-(2-Bromo-1-propoxyethyl)-3-methylbenzene

Katalognummer: B13633729
Molekulargewicht: 257.17 g/mol
InChI-Schlüssel: JGRSWMOTPRDWQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-propoxyethyl)-3-methylbenzene is a chemical compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a propoxyethyl group, which is further connected to a methyl-substituted benzene ring. It is commonly used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene typically involves the reaction of 3-methylbenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .

Analyse Chemischer Reaktionen

1-(2-Bromo-1-propoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-propoxyethyl)-3-methylbenzene has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and propoxyethyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical processes by interacting with enzymes, receptors, and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-1-propoxyethyl)-3-methylbenzene can be compared with similar compounds such as:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their molecular structures.

Eigenschaften

Molekularformel

C12H17BrO

Molekulargewicht

257.17 g/mol

IUPAC-Name

1-(2-bromo-1-propoxyethyl)-3-methylbenzene

InChI

InChI=1S/C12H17BrO/c1-3-7-14-12(9-13)11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3

InChI-Schlüssel

JGRSWMOTPRDWQR-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(CBr)C1=CC=CC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.